2,3-Bis(trifluoromethyl)nitrobenzene

Overview

Description

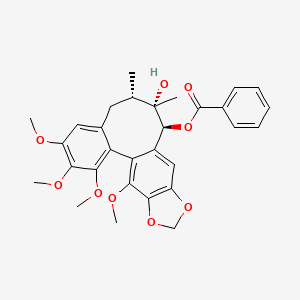

2,3-Bis(trifluoromethyl)nitrobenzene (2,3-BTNB) is a highly fluorinated aromatic compound with potential applications in a variety of areas, including synthetic organic chemistry, drug development, and materials science. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 2,3-BTNB has been extensively studied for its properties, such as its reactivity, stability, and solubility, as well as its potential applications in various fields.

Scientific Research Applications

Catalytic Applications

- Research has highlighted the use of complexes involving nitrobenzene derivatives in catalytic transfer hydrogenation. For example, certain ruthenium and iridium complexes with nitrobenzene-related ligands have been found effective for transfer hydrogenation of nitrobenzenes, showing potential in catalytic processes (Hohloch, Suntrup, & Sarkar, 2013).

Synthesis and Antibacterial Studies

- Studies involving nitrobenzene derivatives have also focused on the synthesis of bisthiourea ligands, which have been tested for their antibacterial activity against various bacterial strains. This indicates potential applications in the development of new antibacterial agents (Halim, Kassim, Fadzil, & Yamin, 2012).

Electrochemical Applications

- In electrochemistry, nitrobenzene derivatives have been used in the study of electrochemical reduction processes. Such studies contribute to a deeper understanding of electrochemical reactions and their applications in various fields (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

Material Science

- Nitrobenzene derivatives have been used in the synthesis of new materials, such as fluorinated polyimides. These materials, derived from nitrobenzene, exhibit properties like low dielectric constant and high thermal stability, making them promising for electronics applications (Feiring, Auman, & Wonchoba, 1993).

Analytical Chemistry

- In analytical chemistry, hydrogen bond-forming bis-thiourea compounds, related to nitrobenzene, have been studied for facilitating the transfer of hydrophilic anions across interfaces. This suggests potential uses in multianalyte detection with an amperometric sensing mode (Nishizawa, Yokobori, Shioya, & Teramae, 2001).

Chemical Synthesis

- New derivatives of nitrobenzenes, such as pentafluorosulfanyl and perfluoroalkylthio derivatives, have been synthesized, highlighting the scope for the creation of novel compounds with potentially useful properties (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).

Safety and Hazards

This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s known that nitrobenzene derivatives can undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests that it may have an impact on protein function or structure .

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzene compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the nitrobenzene compound and the biomolecules it interacts with.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo various reactions, including free radical reactions

Properties

IUPAC Name |

1-nitro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZVFGJPNEGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568224 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-06-9 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)